molecular formula C17H16N2O5 B324047 2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid CAS No. 302904-35-4

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid

Cat. No.: B324047
CAS No.: 302904-35-4
M. Wt: 328.32 g/mol
InChI Key: QMIVENRLKSJMPV-UHFFFAOYSA-N
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Description

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid is a chemical compound with the molecular formula C17H16N2O5 It is known for its unique structure, which includes a benzoic acid moiety linked to a hydrazino group and a 4-methylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-methylphenoxyacetyl hydrazine. The final step involves the reaction of this intermediate with 2-carboxybenzoyl chloride under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid
  • 2-({2-[(4-Methoxyphenoxy)acetyl]hydrazino}carbonyl)benzoic acid
  • 2-({2-[(4-Nitrophenoxy)acetyl]hydrazino}carbonyl)benzoic acid

Uniqueness

2-({2-[(4-Methylphenoxy)acetyl]hydrazino}carbonyl)benzoic acid is unique due to the presence of the 4-methylphenoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity or selectivity for certain enzymes.

Properties

IUPAC Name

2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-11-6-8-12(9-7-11)24-10-15(20)18-19-16(21)13-4-2-3-5-14(13)17(22)23/h2-9H,10H2,1H3,(H,18,20)(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIVENRLKSJMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356786
Record name AN-329/40193593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302904-35-4
Record name AN-329/40193593
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-((4-METHYLPHENOXY)ACETYL)HYDRAZINO)CARBONYL)BENZOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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